molecular formula C55H86N20O21S2 B578265 Phleomycin D1 CAS No. 11031-11-1

Phleomycin D1

Cat. No.: B578265
CAS No.: 11031-11-1
M. Wt: 1427.532
InChI Key: CWCMIVBLVUHDHK-ZSNHEYEWSA-N
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Description

Phleomycin D1 (C₅₅H₈₆N₂₀O₂₁S₂; CAS 11031-11-1) is a glycopeptide antibiotic derived from Streptomyces verticillus . It belongs to the bleomycin/phleomycin family and functions by binding to DNA, inducing single- and double-strand breaks (DSBs) through iron-dependent free radical generation . This activity leads to cell cycle arrest and apoptosis, making it a potent selection agent for cells expressing the Sh ble resistance gene . This compound is typically administered as a copper-chelated complex, which becomes activated intracellularly when Cu²⁺ is reduced to Cu⁺ and replaced by Fe²⁺ .

Preparation Methods

Phleomycin D1 is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps:

For industrial production, the process is scaled up, and additional steps may be included to ensure the purity and stability of the compound. The purified this compound is often stored as a blue powder, which is highly hygroscopic and sensitive to high concentrations of acids .

Scientific Research Applications

Scientific Research Applications

1. Molecular Genetics

  • Selective Agent : Phleomycin D1 is utilized as a selective agent in molecular genetics to study DNA repair mechanisms. It helps researchers identify cells that have developed resistance due to genetic modifications, such as the introduction of resistance genes like Sh ble .
  • Case Study : In yeast models, studies have shown that mutations affecting DNA repair pathways result in increased sensitivity to phleomycin treatment. For instance, deletion of the RTS1 gene in yeast led to heightened sensitivity to phleomycin-induced DNA lesions compared to wild-type strains .

2. Cancer Research

  • Antitumor Properties : this compound has been investigated for its potential antitumor effects. It inhibits the proliferation of various cancer cell lines by inducing apoptosis through DNA damage .
  • Case Study : Research has demonstrated that phleomycin can effectively induce cell death in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

3. Biotechnology

  • Genetic Engineering : this compound is employed in the production of genetically modified organisms (GMOs). It serves as a selection marker in plant and microbial transformation protocols, facilitating the identification of successfully modified cells .
  • Case Study : In Pichia stipitis, a yeast used for biofuel production, phleomycin resistance genes have been integrated into transformation protocols to enhance genetic manipulation capabilities.

Comparative Analysis with Related Compounds

CompoundSourceMechanism of ActionApplications
This compoundStreptomyces verticillusDNA intercalation & cleavageMolecular genetics, cancer research
Bleomycin A2Streptomyces verticillusSimilar to phleomycinAntitumor therapy
ZeocinFormulation of PhleomycinDNA intercalationSelection antibiotic for GMOs

Mechanism of Action

Phleomycin D1 exerts its effects by binding to DNA and inducing double-stranded breaks. The compound intercalates into the DNA helix and, upon activation, cleaves the DNA strands . This leads to the inhibition of DNA synthesis and cell death. The molecular targets of this compound include the DNA itself and various proteins involved in DNA repair pathways .

Comparison with Similar Compounds

Structural and Functional Similarities

Phleomycin D1 shares structural homology with bleomycin and Zeocin, all of which contain a metal-binding domain, a DNA-intercalating region, and a disaccharide moiety (Table 1) . However, differences in terminal amine groups influence their potency and cellular specificity. For example:

  • Bleomycin A2 : Contains a terminal amine that enhances specificity for tumor cells but requires higher concentrations (10–100 μM) to achieve DNA damage comparable to this compound .
  • Zeocin : A commercial formulation of this compound with additives optimized for mammalian cell selection, whereas unmodified this compound is preferred for fungi and yeast due to better permeability .

Table 1. Key Properties of this compound and Related Compounds

Property This compound Bleomycin A2 Zeocin
Molecular Weight 1427.52 g/mol ~1415 g/mol ~1427 g/mol
Primary Use Fungal/Yeast selection Antitumor therapy Mammalian selection
Effective Concentration 50–250 μg/mL 10–100 μM 50–500 μg/mL
Resistance Gene Sh ble None Sh ble
DNA Cleavage Specificity DSBs and SSBs Preferentially SSBs DSBs and SSBs
References

Efficacy and DNA Damage Mechanisms

  • This compound vs. Bleomycin :

    • This compound induces DSBs more efficiently at lower concentrations (1–2 μM) compared to bleomycin (10–17 μM) in Saccharomyces cerevisiae .
    • Bleomycin A2 exhibits higher specificity for internucleosomal DNA cleavage, while this compound degrades nucleosomal DNA more aggressively .
    • DNA supercoiling changes (e.g., induced by ethidium bromide) minimally affect this compound’s activity, unlike bleomycin, which shows reduced efficacy on positively supercoiled DNA .
  • This compound vs. Zeocin :

    • Both compounds share identical core structures, but Zeocin’s formulation includes stabilizers that reduce cytotoxicity in mammalian cells .
    • In Penicillium chrysogenum, this compound achieves transformation efficiencies of 18 colonies/μg DNA, whereas Zeocin is ineffective in this fungus .

Resistance Mechanisms

Resistance to this compound and Zeocin is mediated by the Sh ble gene, which encodes a binding protein that sequesters the antibiotic before it interacts with DNA . In contrast, bleomycin resistance in eukaryotes often involves upregulated DNA repair pathways (e.g., ALC1-mediated chromatin relaxation) . Notably:

  • Escherichia coli mutants resistant to this compound exhibit cross-resistance to bleomycin due to mutations in ubiquinone biosynthesis genes (e.g., ubiF), which alter membrane permeability .
  • Yeast strains lacking DMA1 and DMA2 (E3 ligases) show hypersensitivity to this compound, highlighting the role of ubiquitination in DSB repair .

Biological Activity

Phleomycin D1, a glycopeptide antibiotic derived from Streptomyces verticillus, is part of the bleomycin family and exhibits a range of biological activities, particularly in the context of its efficacy against various cell types. This article delves into its mechanisms of action, biological effects, and applications in molecular biology.

  • Molecular Formula : C55H85O21N20S2Cu·HCl
  • Molecular Weight : 1526.5 g/mol
  • CAS Number : 11006-33-0

This compound is characterized by its copper-chelated form, which contributes to its biological activity. The compound is notable for its ability to cleave DNA, a mechanism that underpins much of its cytotoxic effects.

This compound primarily acts by binding to DNA and inducing strand breaks. Unlike some related compounds, it does not intercalate into DNA due to a modified bithiazole moiety, which alters its interaction with the DNA double helix . This action leads to cell cycle arrest, particularly blocking entry into the S-phase, thereby inhibiting cell proliferation.

Table 1: Comparison of this compound with Related Compounds

CompoundMechanism of ActionDNA Interaction TypePrimary Use
This compoundDNA cleavageNon-intercalativeSelective agent in molecular genetics
BleomycinDNA intercalation and cleavageIntercalativeAnticancer agent
6'-deoxy-BLM ZEnhanced DNA cleavageIntercalativePotential clinical drug

Biological Activity

This compound exhibits a broad spectrum of toxicity against various organisms, including bacteria, fungi, and animal cells. Its applications in research are significant due to its selective toxicity:

  • Bacterial Activity : Effective against E. coli and other bacteria at concentrations around 5 µg/ml.
  • Fungal Activity : Used at concentrations ranging from 10 to 50 µg/ml for filamentous fungi and yeast.
  • Plant and Animal Cells : Effective at concentrations of 5-25 µg/ml for plant cells and 5-50 µg/ml for mammalian cells .

Case Studies

  • Yeast Sensitivity : In studies involving Saccharomyces cerevisiae, this compound was shown to be effective in selecting transformants that carried phleomycin-resistant genes (Sh ble gene). The yeast strains demonstrated varying sensitivity levels depending on genetic modifications .
  • Cancer Research : Although not primarily used as an anticancer agent like bleomycin, phleomycin's ability to induce DNA damage has been explored in cancer research contexts. Its mechanism can be leveraged for understanding resistance mechanisms in cancer cells .
  • Genetic Engineering Applications : this compound serves as a selective agent in genetic engineering protocols. It allows for the identification and selection of genetically modified organisms that exhibit resistance to the antibiotic, facilitating research in molecular biology .

Q & A

Basic Research Questions

Q. What is the mechanism by which Phleomycin D1 induces cell death in eukaryotic systems?

this compound, a glycopeptide antibiotic, enters cells and undergoes reduction of its chelated Cu²⁺ to Cu⁺ via intracellular sulfhydryl compounds. The activated compound binds to DNA, inducing double-strand breaks that trigger apoptosis. This mechanism is critical for its use in selecting transfected cells lacking resistance genes .

Q. How is this compound commonly applied in laboratory research?

It is primarily used for selecting eukaryotic cells (e.g., mammalian, yeast, plant) transfected with the Sh ble resistance gene. The gene encodes a protein that binds this compound, preventing DNA cleavage and conferring resistance. Typical applications include stable cell line generation and cytotoxicity assays .

Q. What are the optimal storage conditions and solvent preparation protocols for this compound?

Store lyophilized powder at -20°C (stable for 3 years) and reconstituted solutions at -80°C (stable for 1 year). Reconstitute in sterile HEPES buffer or water at 20–50 mg/mL, with sonication recommended to ensure solubility. Avoid repeated freeze-thaw cycles and exposure to light .

Q. How do researchers determine the effective concentration of this compound for different cell types?

Conduct dose-response assays using a concentration gradient (e.g., 50–1000 µg/mL). For mammalian cells, start with 50–400 µg/mL; for bacteria or fungi, use 25–200 µg/mL. Cell viability assays (e.g., MTT, colony formation) are required to identify the minimum lethal concentration .

Q. What genetic resistance mechanisms exist against this compound?

The Sh ble gene, derived from Streptomyces hindustanus, encodes a 13.6 kDa protein that binds this compound with high affinity, preventing DNA interaction. This gene is routinely cloned into plasmids for selection in eukaryotic systems .

Advanced Research Questions

Q. How should experimental designs account for cell type-specific variability in this compound sensitivity?

Pre-screen cell lines using viability assays under varying pH, temperature, and media conditions. For example, acidic environments may destabilize the compound, while high serum concentrations could reduce efficacy. Include positive (untreated) and negative (resistant-line) controls .

Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced DNA damage?

Some studies suggest reactive oxygen species (ROS) generation contributes to DNA breaks, while others attribute damage solely to direct binding. To validate, use ROS scavengers (e.g., NAC) in parallel with DNA repair-deficient cell lines (e.g., ATM⁻/⁻) and quantify breaks via comet or γH2AX assays .

Q. What considerations are necessary when combining this compound with other antibiotics (e.g., puromycin) in dual-selection systems?

Ensure non-overlapping resistance genes (e.g., Sh ble + pac for puromycin) and confirm compatibility via checkerboard assays. Optimize timing—this compound requires 48–72 hours for selection, whereas puromycin acts faster (24–48 hours). Monitor for additive cytotoxicity .

Q. How can researchers validate this compound’s DNA cleavage activity in novel cell models?

Employ single-cell electrophoresis (comet assay) to visualize DNA fragmentation. For quantification, use flow cytometry with sub-G1 peak analysis or TUNEL staining. Compare results with known DNA-damaging agents (e.g., bleomycin) .

Q. What strategies mitigate batch-to-batch variability in this compound activity?

Source batches from suppliers providing HPLC/MS-certified purity (>90%). Pre-test each batch using a standardized cell line (e.g., HEK293 with/without Sh ble) and normalize concentrations based on IC50 values. Document lot numbers and storage conditions meticulously .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMIVBLVUHDHK-ZSNHEYEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86N20O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336409
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11031-11-1
Record name Zeocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11031-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phleomycin D1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLEOMYCIN D1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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